molecular formula C12H19NO5 B2601314 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2503202-32-0

4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2601314
CAS No.: 2503202-32-0
M. Wt: 257.286
InChI Key: WXAUJLNBSICFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[211]hexane-1-carboxylic acid is an organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of the Boc protecting group: The amine functionality is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution reactions: The Boc-protected amine can undergo nucleophilic substitution reactions.

    Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Substitution reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Deprotection reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to remove the Boc group.

    Oxidation and reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

    Substitution reactions: Substituted derivatives with various functional groups.

    Deprotection reactions: The free amine derivative.

    Oxidation and reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or a prodrug.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the amine group can form hydrogen bonds or ionic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. The Boc group serves as a protective group that can be removed to reveal the active amine functionality.

Comparison with Similar Compounds

Similar Compounds

    4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid: Similar structure with a trifluoromethyl group instead of a methyl group.

    4-((tert-butoxycarbonyl)amino)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid: Similar structure with the carboxylic acid group at a different position.

Uniqueness

4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-7-11(13-9(16)18-10(2,3)4)5-12(6-11,17-7)8(14)15/h7H,5-6H2,1-4H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAUJLNBSICFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CC(C2)(O1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.